molecular formula C7H16Cl2N2 B111016 1-(Azetidin-3-YL)pyrrolidine dihydrochloride CAS No. 1024589-68-1

1-(Azetidin-3-YL)pyrrolidine dihydrochloride

Cat. No. B111016
M. Wt: 199.12 g/mol
InChI Key: CEKVJXURIPHORX-UHFFFAOYSA-N
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Patent
US09126998B2

Procedure details

1.00 g (4.42 mmol) of tert-butyl 3-(pyrrolidin-1-yl)azetidin-1-carboxylate was initially charged in 5.3 ml of 1,4-dioxane, 5.3 ml of 4 N hydrochloric acid in 1,4-dioxane were added and the mixture was stirred at RT overnight. The reaction mixture was then concentrated, foamed with dichloromethane and dried under high vacuum. This gave 950 mg (99% of theory; purity 92%) of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH:6]2[CH2:9][N:8](C(OC(C)(C)C)=O)[CH2:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[ClH:17]>O1CCOCC1>[ClH:17].[ClH:17].[NH:8]1[CH2:9][CH:6]([N:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)[CH2:7]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1(CCCC1)C1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
5.3 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
5.3 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
Cl.Cl.N1CC(C1)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.